molecular formula C14H20N6O2S B6128369 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-3-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)urea

1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-3-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B6128369
M. Wt: 336.42 g/mol
InChI Key: UBQGMTSRKLMLAJ-UHFFFAOYSA-N
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Description

1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-3-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-3-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps, starting with the preparation of the oxadiazole and thiadiazole intermediates. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . This reaction is carried out at ambient temperature and yields the oxadiazole ring. The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazides with carboxylic acids under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-3-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole or thiadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-3-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-3-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . Additionally, it may interact with cellular receptors to modulate signaling pathways and exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-3-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)urea is unique due to the presence of both oxadiazole and thiadiazole rings in its structure. This dual-ring system enhances its chemical stability and broadens its range of biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-3-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2S/c1-3-4-8(2)12-18-19-14(23-12)17-13(21)15-7-10-16-11(22-20-10)9-5-6-9/h8-9H,3-7H2,1-2H3,(H2,15,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQGMTSRKLMLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=NN=C(S1)NC(=O)NCC2=NOC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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